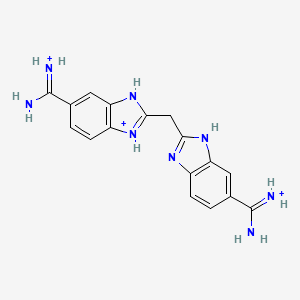
phosphoribosyl-ATP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphoribosyl-ATP is synthesized through the enzymatic reaction catalyzed by ATP phosphoribosyltransferase. This enzyme facilitates the condensation of ATP and 5-phospho-alpha-D-ribose 1-diphosphate to form this compound and diphosphate . The reaction conditions typically involve the presence of divalent metal ions, such as magnesium or manganese, which are essential for the enzyme’s activity .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its specific role in biological systems and the complexity of its synthesis. recombinant DNA technology can be employed to overexpress ATP phosphoribosyltransferase in microbial systems, allowing for the large-scale production of this enzyme and, consequently, this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphoribosyl-ATP primarily undergoes hydrolysis and cyclohydrolysis reactions in the biosynthesis of histidine . The compound is first hydrolyzed to form phosphoribosyl-AMP and pyrophosphate, followed by cyclohydrolysis to produce N-(5’-phosphoribosylformimino)-5-amino-1-(5’'-phosphoribosyl)-4-imidazolecarboxamide .
Common Reagents and Conditions: The hydrolysis and cyclohydrolysis reactions are catalyzed by the bifunctional enzyme this compound pyrophosphohydrolase/phosphoribosyl-AMP cyclohydrolase . These reactions typically occur under physiological conditions, with optimal pH and temperature ranges that support enzyme activity .
Major Products Formed: The major products formed from the reactions involving this compound include phosphoribosyl-AMP, pyrophosphate, and N-(5’-phosphoribosylformimino)-5-amino-1-(5’'-phosphoribosyl)-4-imidazolecarboxamide .
Applications De Recherche Scientifique
Phosphoribosyl-ATP is extensively studied in the context of histidine biosynthesis, which is an essential pathway in bacteria, fungi, and plants . Understanding this pathway can lead to the development of novel antimicrobial agents and herbicides, as the enzymes involved are unique to these organisms and absent in humans . Additionally, research on this compound and its associated enzymes can provide insights into metabolic regulation and enzyme kinetics .
Mécanisme D'action
Phosphoribosyl-ATP exerts its effects through its role as a substrate for ATP phosphoribosyltransferase . This enzyme catalyzes the condensation of ATP and 5-phospho-alpha-D-ribose 1-diphosphate, forming this compound . The compound then undergoes further enzymatic reactions, leading to the production of histidine . The regulation of this pathway is tightly controlled by feedback inhibition, where histidine and other metabolites inhibit the activity of ATP phosphoribosyltransferase .
Comparaison Avec Des Composés Similaires
Phosphoribosyl-ATP is similar to other phosphoribosyl derivatives involved in nucleotide biosynthesis, such as phosphoribosyl-AMP and phosphoribosyl-ADP . its unique role in histidine biosynthesis distinguishes it from these compounds . Other similar compounds include phosphoribosyl-pyrophosphate and phosphoribosyl-formimino-5-aminoimidazole-4-carboxamide ribotide, which are intermediates in different biosynthetic pathways .
Propriétés
Numéro CAS |
1110-99-2 |
|---|---|
Formule moléculaire |
C15H25N5O20P4 |
Poids moléculaire |
719.28 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |
Clé InChI |
RKNHJBVBFHDXGR-KEOHHSTQSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-(3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl)nonanoate](/img/structure/B10778464.png)

![[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B10778476.png)
![3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper](/img/structure/B10778481.png)

![(2R,3S,4R,5R,6S)-2-[[(5S,6R,7R,8S)-7,8-dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778498.png)
![(2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate](/img/structure/B10778502.png)


![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[[(2R,3S,4S,5S)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B10778515.png)
![2-Amino-3-[4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid](/img/structure/B10778538.png)

![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778555.png)
